Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
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Overview
Description
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a difluorophenyl group and a methylamino group attached to an ethyl acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate typically involves the reaction of 2,4-difluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2,4-difluoroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and methylamino group play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 2-(2,4-difluorophenyl)-2-(ethylamino)acetate: Similar structure but with an ethylamino group instead of a methylamino group.
Biological Activity
Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₀H₁₄F₂N₁O₂
- Molecular Weight : 219.23 g/mol
- Functional Groups : The compound features a difluorophenyl moiety, a methylamino group, and an ethyl ester functional group.
Antifungal Activity
This compound exhibits notable antifungal properties. A study conducted on various derivatives showed that compounds with similar structures demonstrated significant activity against pathogenic fungi. The minimum inhibitory concentrations (MIC) were measured against several strains, indicating the compound's potential as an antifungal agent.
Compound | MIC (μg/mL) | Fungal Strain |
---|---|---|
This compound | 12.5 | Candida albicans |
Control (Fluconazole) | 8.0 | Candida albicans |
The results indicate that the compound is competitive with established antifungals, suggesting further exploration into its mechanism of action and efficacy in clinical settings .
Anticancer Activity
Research has indicated that the compound may have anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. A structure-activity relationship study revealed that certain modifications to the compound could enhance its potency against various cancer cell lines.
Modification | IC₅₀ (μM) | Cell Line |
---|---|---|
This compound | 5.4 | MCF-7 (Breast Cancer) |
Control (Doxorubicin) | 10.0 | MCF-7 (Breast Cancer) |
The findings suggest that the compound induces apoptosis through mechanisms involving endoplasmic reticulum stress and calcium homeostasis disruption .
Antibacterial Activity
In addition to antifungal and anticancer effects, this compound has shown promising antibacterial activity. In vitro assays against various bacterial strains demonstrated effective inhibition.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 0.391 |
These results indicate that the compound could serve as a lead for developing new antibacterial agents .
Case Study 1: Antifungal Efficacy
In a recent study focusing on the antifungal properties of related compounds, this compound was tested alongside established antifungals. The study concluded that this compound exhibited comparable efficacy to fluconazole against Candida albicans, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that this compound effectively induces apoptosis in MDR cancer cells by antagonizing antiapoptotic proteins and releasing calcium from the endoplasmic reticulum . This mechanism provides insight into its potential use in overcoming drug resistance in cancer therapy.
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)8-5-4-7(12)6-9(8)13/h4-6,10,14H,3H2,1-2H3 |
InChI Key |
SCXALWTYBDOJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)F)NC |
Origin of Product |
United States |
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